molecular formula C13H10ClN3 B2364349 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole CAS No. 1214264-51-3

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole

Cat. No.: B2364349
CAS No.: 1214264-51-3
M. Wt: 243.69
InChI Key: VWBDMYMILZQSKP-UHFFFAOYSA-N
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Description

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is a heterocyclic compound that combines the structural features of both pyrimidine and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole typically involves the reaction of 2,4-dichloropyrimidine with 7-methylindole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloropyrimidin-4-yl)indole
  • 3-(2-chloropyrimidin-4-yl)-1-methylindole
  • 3-(2-chloropyrimidin-4-yl)-5-methylindole

Uniqueness

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole is unique due to the presence of a methyl group at the 7-position of the indole ring. This structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBDMYMILZQSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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